molecular formula C6H10F2O4 B6592723 4,6-Difluoro-4,6-dideoxy-D-galactopyranose CAS No. 238403-53-7

4,6-Difluoro-4,6-dideoxy-D-galactopyranose

Cat. No. B6592723
CAS RN: 238403-53-7
M. Wt: 184.14 g/mol
InChI Key: QTIKECPWBXHCKM-SVZMEOIVSA-N
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Description

4,6-Difluoro-4,6-dideoxy-D-galactopyranose, also known as 4,6-difluoro-Galp, is a synthetic sugar derivative that has gained significant attention in the field of medicinal chemistry. It is a fluorinated analog of galactose, a monosaccharide that plays a crucial role in various biological processes. Due to its unique chemical properties, 4,6-difluoro-Galp has been extensively studied for its potential applications in drug discovery, disease diagnosis, and biotechnology.

Scientific Research Applications

Synthesis and Structural Analysis

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a compound of interest due to its unique structural properties and potential applications in the synthesis of complex molecules. Research has focused on synthesizing analogues of trehalose, which include amino and fluoro substituents, demonstrating the versatility of this compound in chemical synthesis. The synthesis processes often involve nucleophilic displacement reactions, leading to derivatives with significant implications for understanding molecular structure and reactivity (Hadfield, Hough, & Richardson, 1980).

Catalysis and Derivative Formation

Further studies have explored the catalyzed synthesis of related galactopyranoside derivatives, highlighting the utility of 4,6-difluoro-4,6-dideoxy-D-galactopyranose in facilitating efficient chemical transformations. For instance, bromodimethylsulfonium bromide has been used to catalyze the synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside from galactal, serving as a key intermediate for the preparation of dideoxygalactopyranosides. This showcases the compound's role in streamlining the production of structurally complex sugars (Ding, Chun, Zhang, & Li, 2012).

properties

IUPAC Name

(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIKECPWBXHCKM-SVZMEOIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-4,6-dideoxy-D-galactopyranose

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